2-(Diisopropylsilyl)pyridine

Description

Overview of 2-(Diisopropylsilyl)pyridine as a Versatile Organosilicon Compound in Contemporary Chemistry

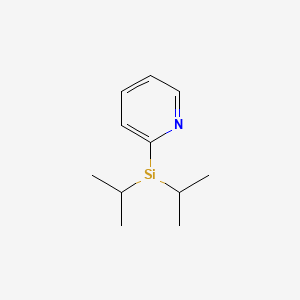

This compound, also known by its synonym diisopropyl(2-pyridyl)silane, is an organosilicon compound characterized by a pyridine (B92270) ring attached to a silicon atom, which is in turn bonded to two isopropyl groups. chemimpex.com This unique combination of a heteroaromatic ring and a sterically hindered silyl (B83357) group imparts a range of useful properties to the molecule. It serves as a valuable building block in organic synthesis, a ligand in catalysis, and a precursor for advanced materials. chemimpex.com

The presence of the pyridine nitrogen atom allows for coordination to metal centers, making it a key component in the design of catalysts and organometallic complexes. chemimpex.comnih.gov The diisopropylsilyl group, on the other hand, provides steric bulk and can act as a directing group in chemical reactions, enabling high regioselectivity. nih.govtcichemicals.com This dual functionality has made this compound a sought-after reagent in contemporary chemical research.

Research Trajectories and Multidisciplinary Relevance

The applications of this compound span across multiple disciplines, highlighting its broad relevance. In organic synthesis, it is instrumental in C-H bond activation and functionalization reactions, a field that has revolutionized the way complex molecules are constructed. nih.govtcichemicals.com By serving as a removable directing group, it allows for the selective modification of aromatic rings. nih.gov

In the field of materials science, this compound is utilized in the development of novel silicon-based polymers and materials with enhanced thermal and chemical stability. chemimpex.com Its ability to modify surfaces and improve adhesion makes it a valuable component in the formulation of advanced coatings and sealants. chemimpex.com Furthermore, its role in organometallic chemistry contributes to the advancement of catalysis and the synthesis of new materials with unique electronic and optical properties. chemimpex.com The compound's versatility also extends to its use in the synthesis of functionalized polymers, which are crucial in electronics and nanotechnology. chemimpex.com

The following table provides a summary of the key properties of this compound:

| Property | Value |

| CAS Number | 1232692-92-0 |

| Molecular Formula | C₁₁H₁₉NSi |

| Molecular Weight | 193.37 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 0.90 g/mL |

| Refractive Index | n20/D 1.49 |

This data is compiled from multiple sources. chemimpex.comfishersci.ca

Detailed Research Findings

Recent research has further illuminated the utility of this compound in various chemical transformations. One notable application is its use as a directing group in palladium-catalyzed C-H functionalization reactions. nih.gov The pyridyl group coordinates to the palladium catalyst, positioning it to activate a specific C-H bond on an aromatic ring, leading to highly regioselective acyloxylation and halogenation. nih.gov This method provides an efficient route to synthesize substituted arenes that are valuable intermediates in medicinal chemistry and materials science.

Furthermore, the development of a rhodium(I)-catalyzed cross-coupling reaction between this compound and aryl iodides has expanded the scope of its application. nih.gov This reaction allows for the facile installation of the pyridyldiisopropylsilyl group onto a wide range of aromatic compounds, including those with functional groups that are incompatible with traditional organometallic reagents. nih.gov

The versatility of the pyridyldiisopropylsilyl group is further demonstrated by its ability to be easily removed or converted into other functional groups. nih.gov This "traceless" directing group strategy is highly advantageous in multi-step syntheses, as it avoids the need for protecting groups and simplifies purification processes. Transformations such as protio-, deuterio-, halo-, boro-, and alkynyldesilylations, as well as conversion to a hydroxyl group, have been successfully demonstrated. nih.gov

The following table summarizes some of the key research findings related to the applications of this compound:

| Application | Catalyst/Reagent | Transformation | Significance |

| ortho-Acyloxylation of Arenes | Palladium(II) acetate (B1210297) | C-H activation and functionalization | Highly regioselective synthesis of acyloxylated arenes. nih.gov |

| ortho-Halogenation of Arenes | Palladium(II) acetate | C-H activation and functionalization | Efficient and selective introduction of halogens to aromatic rings. nih.gov |

| Cross-Coupling with Aryl Iodides | Rhodium(I) catalyst | Installation of the pyridyldiisopropylsilyl group | Broad substrate scope, including functionalized arenes. nih.gov |

| Hiyama-Denmark Cross-Coupling | Palladium catalyst | Aryl-aryl bond formation | Synthesis of biaryl compounds from acyloxylated products. nih.gov |

| Synthesis of Benzosilole Derivatives | - | Cyclization of ortho-halogenated pyridyldiisopropylsilylarenes | Access to silicon-containing polycyclic aromatic compounds. nih.gov |

Properties

InChI |

InChI=1S/C11H18NSi/c1-9(2)13(10(3)4)11-7-5-6-8-12-11/h5-10H,1-4H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARDZIUPIJQZBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C1=CC=CC=N1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232692-92-0 | |

| Record name | 2-(Diisopropylsilyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Utility of 2 Diisopropylsilyl Pyridine As a Synthetic Reagent

Synthetic Approaches to 2-(Diisopropylsilyl)pyridine

The synthesis of this compound is a critical first step for its subsequent application as a synthetic reagent. While detailed, specific palladium-catalyzed routes directly to this compound are not extensively documented in readily available literature, the synthesis of silylated pyridines can be achieved through various metallo-catalyzed processes.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be employed for the formation of carbon-silicon bonds. While a direct, optimized palladium-catalyzed synthesis of this compound from readily available starting materials like 2-halopyridine and diisopropylsilane (B1144190) is plausible, specific, high-yield protocols are not prominently reported. Generally, such transformations would involve the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond of the pyridine (B92270), followed by transmetalation with a silylmetal species and subsequent reductive elimination. The synthesis of related pyridine-fused siloles has been achieved using palladium catalysts, demonstrating the feasibility of Pd-catalyzed C-Si bond formation on the pyridine ring. nih.gov

A more common and direct method for the preparation of this compound involves the reaction of 2-lithiopyridine with a suitable diisopropylsilyl halide. This approach leverages the nucleophilicity of the organolithium species to displace a halide on the silicon atom.

Another viable strategy involves the rhodium-catalyzed C2-selective silylation of pyridines with a hydrosilane. rsc.org This method offers high regioselectivity for the C2 position of the pyridine ring. The reaction is believed to proceed through the coordination of the pyridine to a Lewis-acidic co-catalyst, which directs the rhodium-catalyzed C-H activation and subsequent silylation at the C2 position. rsc.org

Palladium-Catalyzed Synthetic Routes

This compound as a Precursor for Directed Functionalization

The primary utility of this compound lies in its role as a precursor to the pyridyldiisopropylsilyl (PyDipSi) directing group. This group can be installed onto various substrates, enabling highly regioselective functionalization of C-H bonds, particularly at the ortho position of arenes. nih.govnih.govtcichemicals.com The design of the PyDipSi group is based on several key criteria: it can coordinate to a metal catalyst, its installation is efficient, it is stable under the reaction conditions for C-H activation, and it can be easily removed or converted into other functional groups after the desired transformation. nih.govscispace.com

Two primary, complementary methods have been developed for the installation of the PyDipSi group onto aromatic substrates using this compound as the key reagent. nih.govnih.gov

One effective strategy for attaching the PyDipSi group to an aromatic ring involves a nucleophilic hydride substitution reaction. nih.gov In this method, an aryllithium reagent, which can be generated in situ from the corresponding aryl bromide or iodide, attacks the silicon atom of this compound. This results in the displacement of a hydride ion and the formation of a new carbon-silicon bond, thus installing the PyDipSi group onto the aromatic substrate. nih.govnih.gov This approach is particularly suitable for substrates that can readily form organolithium species. nih.gov

Table 1: Installation of the PyDipSi Group via Nucleophilic Hydride Substitution

| Aryl Halide Substrate | Product (PyDipSi-Arene) | Yield (%) |

| Iodobenzene | Diisopropyl(phenyl)(pyridin-2-yl)silane | 95 |

| 1-Iodo-4-methoxybenzene | Diisopropyl(4-methoxyphenyl)(pyridin-2-yl)silane | 92 |

| 1-Bromo-4-fluorobenzene | (4-Fluorophenyl)diisopropyl(pyridin-2-yl)silane | 88 |

| 2-Bromonaphthalene | Diisopropyl(naphthalen-2-yl)(pyridin-2-yl)silane | 91 |

This table presents representative data on the installation of the pyridyldiisopropylsilyl (PyDipSi) group onto various aryl halides through nucleophilic hydride substitution with organolithium reagents, as described in the literature. nih.gov

A milder and more broadly applicable method for the installation of the PyDipSi group is a rhodium(I)-catalyzed cross-coupling reaction between this compound and aryl iodides. nih.govnih.gov This reaction proceeds efficiently at room temperature and is tolerant of a wider range of functional groups that might be incompatible with the highly reactive organolithium reagents used in the nucleophilic substitution method. nih.govnih.gov This catalytic approach significantly expands the scope of substrates that can be functionalized using the PyDipSi directing group.

Table 2: Rhodium(I)-Catalyzed Installation of the PyDipSi Group

| Aryl Iodide Substrate | Product (PyDipSi-Arene) | Yield (%) |

| 1-Iodo-4-vinylbenzene | Diisopropyl(pyridin-2-yl)(4-vinylphenyl)silane | 85 |

| Methyl 4-iodobenzoate | Methyl 4-(diisopropyl(pyridin-2-yl)silyl)benzoate | 90 |

| 4-Iodoacetophenone | 1-(4-(Diisopropyl(pyridin-2-yl)silyl)phenyl)ethan-1-one | 87 |

| 1-Iodo-4-nitrobenzene | Diisopropyl(4-nitrophenyl)(pyridin-2-yl)silane | 82 |

This table showcases the yields of PyDipSi-arenes obtained via the rhodium(I)-catalyzed cross-coupling of this compound with various functionalized aryl iodides, highlighting the method's functional group tolerance. nih.govnih.gov

Nucleophilic Hydride Substitution with Organolithium Reagents

Strategic Removal and Post-Functionalization Diversification of the Pyridyldiisopropylsilyl Group

A key advantage of the pyridyldiisopropylsilyl directing group is its facile removal or transformation into other valuable functionalities after it has served its purpose in directing C-H activation. nih.govnih.gov This flexibility significantly enhances the synthetic utility of this methodology.

Desilylation Reactions (Protio-, Deuterio-, Halo-, Boro-, Alkynyldesilylation)

The silicon-carbon bond of the PyDipSi group can be readily cleaved under various conditions to introduce a range of substituents. These transformations include protio-, deuterio-, halo-, boro-, and alkynyldesilylations. nih.govnih.gov

Protodesilylation can be achieved to replace the silyl (B83357) group with a hydrogen atom.

Deuteriodesilylation allows for the introduction of a deuterium (B1214612) atom, which can be useful for isotopic labeling studies.

Halodesilylation provides a route to aryl halides.

Borodesilylation enables the formation of arylboronic esters, which are valuable precursors for cross-coupling reactions. researchgate.net

Alkynyldesilylation involves the coupling of the PyDipSi-arene with terminal acetylenes, catalyzed by a palladium complex, to furnish alkynylated aromatic compounds. nih.gov

Table 1: Desilylation Reactions of the Pyridyldiisopropylsilyl Group

| Desilylation Type | Reagents and Conditions | Product |

|---|---|---|

| Protodesilylation | TBAF, THF, rt, 1 h | Arene-H |

| Deuteriodesilylation | TBAF, D₂O, THF, rt, 1 h | Arene-D |

| Iododesilylation | I₂, CH₂Cl₂, rt, 1 h | Arene-I |

| Bromodesilylation | Br₂, CH₂Cl₂, rt, 1 h | Arene-Br |

| Borodesilylation | B₂(pin)₂, [Ir(cod)(OMe)]₂, dtbpy, octane, 100 °C, 12 h | Arene-B(pin) |

| Alkynyldesilylation | Phenylacetylene, PdCl₂(dppf), AgF, THF, 60 °C, 12 h | Arene-C≡CPh |

Data sourced from multiple studies. nih.govresearchgate.net

Conversion to Hydroxy Functionality

The pyridyldiisopropylsilyl group can be efficiently converted into a hydroxyl group. nih.govnih.gov This transformation provides a direct route to phenols, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. The process typically involves oxidation of the carbon-silicon bond.

Construction of Aryl-Aryl Bonds via Hiyama–Denmark Cross-Coupling

The pyridyldiisopropylsilyl group can participate in Hiyama–Denmark cross-coupling reactions, enabling the formation of aryl-aryl bonds. nih.govnih.gov This palladium-catalyzed reaction couples organosilanes with aryl, alkenyl, or alkyl halides. organic-chemistry.orgcore.ac.uk In the context of PyDipSi-functionalized arenes, particularly those that have undergone ortho-acyloxylation, the silyl group acts as the organosilane component, coupling with an appropriate partner to yield biaryl structures. nih.govorganic-chemistry.org This method is advantageous as it often proceeds under fluoride-free conditions, making it compatible with silyl-protecting groups. organic-chemistry.org

Reactivity as 1,2-Ambiphiles for Arylenediyne and Benzosilole Syntheses

Ortho-halogenated pyridyldiisopropylsilylarenes exhibit unique reactivity as 1,2-ambiphiles, possessing both a nucleophilic pyridyldiisopropylsilyl moiety and an electrophilic aryl halide. nih.govnih.gov This dual reactivity has been harnessed for the efficient synthesis of arylenediyne and benzosilole derivatives. nih.govresearchgate.netresearchgate.net

Arylenediyne Synthesis: The 1,2-ambiphilic nature of these substrates allows for palladium-catalyzed reactions that lead to the formation of arylenediynes. nih.gov

Benzosilole Synthesis: These ambiphilic precursors can undergo intramolecular cyclization to construct benzosilole rings, which are of interest for their potential applications in electronic materials. nih.govcore.ac.uk

This unique reactivity profile underscores the versatility of the pyridyldiisopropylsilyl group in enabling complex molecular constructions from simple aromatic precursors. nih.gov

Applications in Directed C H Functionalization Methodologies

Pyridyldiisopropylsilyl (PyDipSi) as a Masked Functionality and Directing Group

The pyridyldiisopropylsilyl (PyDipSi) group serves a dual purpose in organic synthesis; it acts as a directing group to guide the functionalization of specific C-H bonds and as a masked functionality that can be subsequently transformed into other valuable chemical moieties. researchgate.netnih.govnih.gov This silicon-tethered directing group can be installed onto arenes through two primary, complementary methods. nih.govnih.gov The first involves a nucleophilic hydride substitution on 2-(diisopropylsilyl)pyridine with organolithium reagents. nih.govnih.gov The second, milder approach utilizes a highly efficient rhodium(I)-catalyzed cross-coupling reaction between this compound and aryl iodides at room temperature, a method compatible with a wide array of functional groups. nih.govresearchgate.net

The PyDipSi directing group has demonstrated exceptional control over regioselectivity in the functionalization of arenes. researchgate.netnih.gov It facilitates highly regioselective mono-ortho-acyloxylation and ortho-halogenation of a variety of aromatic compounds through palladium(II) catalysis. researchgate.netnih.gov This precise control allows for the targeted modification of a specific C-H bond, avoiding the formation of mixtures of isomers that can be a challenge in traditional electrophilic aromatic substitution reactions. acs.org The ability to achieve monoselective functionalization is a key advantage of this system. researchgate.net

A significant advantage of the PyDipSi group is its "traceless" nature, meaning it can be easily removed or modified after the desired C-H functionalization has been accomplished. nih.govacs.orgresearchgate.net This contrasts with many directing groups that remain as a permanent part of the molecule, limiting the synthetic utility of the methodology. acs.org The silicon-tethered group can be cleaved or converted into a variety of other synthetically useful functionalities. researchgate.netnih.gov These transformations include protio-, deuterio-, halo-, boro-, and alkynyldesilylations, as well as conversion into a hydroxy group. nih.gov This versatility dramatically increases the synthetic applicability of C-H functionalization, allowing access to a diverse range of substituted arenes from a common intermediate. researchgate.netresearchgate.net The term "traceless" highlights its ability to be removed without leaving a residual scar on the molecule. acs.orgresearchgate.netrsc.org

The steric bulk of the diisopropylsilyl moiety plays a crucial role in the effectiveness of the directing group. The presence of bulky alkyl groups on the silicon atom leads to an efficient Thorpe-Ingold effect. researchgate.net This effect, also known as angle compression, suggests that increasing steric hindrance between substituents on a flexible chain can accelerate intramolecular reactions by altering bond angles and bringing reactive centers closer together. wikipedia.orgresearchgate.netlucp.net In the context of the PyDipSi group, the bulky isopropyl groups are thought to bring the coordinating pyridine (B92270) nitrogen atom into closer proximity to the target ortho-C–H bond of the arene, facilitating the cyclometalation step which is often rate-determining in these catalytic cycles. researchgate.netwikipedia.org This steric compression enhances the rate and efficiency of the C-H activation process. researchgate.net

Tunability and Traceless Nature of the Directing Group

Palladium(II)-Catalyzed C-H Functionalization Reactions

The PyDipSi directing group has been extensively utilized in palladium(II)-catalyzed C-H functionalization reactions, enabling the formation of new carbon-oxygen bonds with high selectivity. nih.govcaltech.edu

Palladium-catalyzed C-H oxygenation provides a direct route to introduce oxygen-containing functionalities onto aromatic rings, a transformation of significant value in the synthesis of phenols and their derivatives. researchgate.net The PyDipSi group has been instrumental in developing such reactions. researchgate.netresearchgate.net

The PyDipSi group directs the highly efficient and regioselective mono-ortho-acyloxylation of arenes using a palladium(II) catalyst. researchgate.netnih.gov This reaction typically employs an oxidant like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) in the presence of a palladium(II) salt, such as palladium acetate (B1210297). nih.govnih.gov The reaction proceeds with high yields for a range of PyDipSi-substituted arenes. nih.gov A related directing group, the 2-pyrimidyldiisopropylsilyl (PyrDipSi) group, has been shown to be even more effective, particularly for the monooxygenation of ortho-substituted arenes and for subsequent double C-H oxygenation to form resorcinol (B1680541) derivatives. acs.orgresearchgate.net

The table below presents data on the palladium-catalyzed monoselective ortho-acetoxylation of various PyDipSi-arenes.

| Entry | Arene Moiety | Product | Yield (%) |

| 1 | Phenyl | 2-(Acetoxy)phenyl(diisopropyl)(pyridin-2-yl)silane | 95 |

| 2 | 4-Methylphenyl | 2-(Acetoxy)-4-methylphenyl(diisopropyl)(pyridin-2-yl)silane | 96 |

| 3 | 4-Methoxyphenyl | 2-(Acetoxy)-4-methoxyphenyl(diisopropyl)(pyridin-2-yl)silane | 91 |

| 4 | 4-Fluorophenyl | 2-(Acetoxy)-4-fluorophenyl(diisopropyl)(pyridin-2-yl)silane | 93 |

| 5 | 3-Methylphenyl | 2-(Acetoxy)-5-methylphenyl(diisopropyl)(pyridin-2-yl)silane | 94 |

| 6 | Naphthalen-2-yl | 2-(Acetoxy)naphthalen-1-yl(diisopropyl)(pyridin-2-yl)silane | 91 |

| Data sourced from a study on PyDipSi-directed C-H functionalization. nih.gov |

Mechanistic studies, including the isolation of a trinuclear palladacycle intermediate and kinetic isotope effect experiments, suggest that the reaction proceeds through a rate-determining C-H activation step to form a palladacycle. nih.gov This is followed by oxidation of the palladium(II) center and subsequent reductive elimination to afford the acyloxylated product. researchgate.net

C-H Oxygenation Reactions

Double-Fold C-H Oxygenation of Arenes to Resorcinols

The synthesis of resorcinols, which are valuable building blocks in medicinal chemistry and materials science, can be efficiently achieved through a palladium-catalyzed double-fold C-H oxygenation of arenes. nih.gov A related and often superior directing group, 2-pyrimidyldiisopropylsilyl (PyrDipSi), has been instrumental in this transformation. nih.govresearchgate.netacs.org The use of these silicon-tethered directing groups facilitates the introduction of two oxygen-containing functionalities onto the aromatic ring. nih.gov

A significant advantage of using the 2-pyrimidyldiisopropylsilyl (PyrDipSi) directing group is the ability to perform a sequential, one-pot introduction of two different orthogonally protected oxygen groups, such as acetate (OAc) and pivaloate (OPiv), onto the arene. nih.govacs.org This process allows for the creation of asymmetrically substituted resorcinol derivatives, which can be further manipulated in subsequent synthetic steps. nih.gov The initial acetoxylation is followed by a pivaloxylation reaction, often facilitated by the presence of lithium acetate (LiOAc), to yield the orthogonally protected resorcinol. nih.govresearchgate.net This one-pot procedure enhances the efficiency and practicality of the synthesis. nih.govacs.org

The reaction typically proceeds by first introducing an acetoxy group (OAc) using an oxidant like phenyliodine diacetate (PhI(OAc)₂). Following this, a second C-H bond is functionalized with a pivaloyloxy group (OPiv) using phenyliodine bis(pivaloate) (PhI(OPiv)₂). The presence of LiOAc is crucial for the success of the second C-H oxygenation step. researchgate.net This methodology has been successfully applied to a range of arene substrates, demonstrating its general applicability. nih.gov

| Starting Arene | Product | Yield (%) |

| PyrDipSiPh | 2-(acetoxy)-6-(pivaloxy)phenyl-PyrDipSi | Good |

| Substituted PyrDipSi-arenes | Corresponding orthogonally protected resorcinols | Good |

Data sourced from studies on PyrDipSi-directed C-H oxygenation. nih.gov

C-H Halogenation Reactions

The this compound directing group, and its pyrimidine (B1678525) analogue, also enables the direct and regioselective halogenation of aromatic C-H bonds. acs.orgnih.gov This palladium-catalyzed process provides a straightforward route to valuable aryl halides, which are versatile intermediates in cross-coupling reactions and other transformations. nih.gov The reaction can be performed using common halogenating agents such as N-halosuccinimides (NXS). researchgate.net The silicon tether ensures that the halogen is introduced at the ortho position relative to the silyl (B83357) group. nih.gov

This method is compatible with a variety of functional groups and can be used to introduce different halogen atoms, including iodine, bromine, and chlorine. acs.org The resulting ortho-halogenated pyridyldiisopropylsilylarenes are particularly interesting as they contain both a nucleophilic directing group and an electrophilic aryl halide, making them valuable 1,2-ambiphilic synthons. nih.gov

Mechanistic Elucidation of Directed C-H Functionalization

Understanding the mechanism of these C-H functionalization reactions is crucial for their further development and optimization. Studies involving the isolation of intermediates and kinetic analysis have provided valuable insights into the reaction pathways.

Isolation and Characterization of Palladacycle Intermediates

A key step in the proposed mechanism for these palladium-catalyzed reactions is the formation of a palladacycle intermediate through C-H activation. nih.govresearchgate.netnih.gov In the case of reactions directed by this compound, a trinuclear palladacycle has been successfully isolated from a stoichiometric reaction between diisopropyl(phenyl)pyrid-2-ylsilane and palladium acetate. nih.govresearchgate.netnih.gov The characterization of this intermediate provides strong evidence for the involvement of a palladacycle in the catalytic cycle. nih.govresearchgate.netnih.gov The isolation of such intermediates is a significant step in confirming the proposed mechanism, which involves the coordination of the pyridine nitrogen to the palladium center, followed by intramolecular C-H bond activation to form the stable palladacycle. chemrxiv.orgchemrxiv.orgnih.gov

Kinetic Isotope Effect Studies in C-H Activation Processes

Kinetic isotope effect (KIE) studies are a powerful tool for determining the rate-determining step of a reaction. epfl.ch In the context of C-H functionalization reactions directed by this compound, a significant primary intramolecular kinetic isotope effect (kH/kD) of 6.7 was observed for both the acyloxylation and halogenation reactions. nih.govresearchgate.netnih.gov This large KIE value indicates that the C-H bond cleavage step is the rate-determining step of the reaction. nih.govresearchgate.netnih.govepfl.ch These findings, combined with the isolation of the palladacycle intermediate, support a mechanism where the formation of the palladacycle via C-H activation is the slowest step in the catalytic cycle. nih.govresearchgate.netnih.gov

Role in Organometallic Chemistry and Ligand Design

2-(Diisopropylsilyl)pyridine as a Ligand Precursor

The compound this compound is a valuable precursor in the formation of monoanionic bidentate N,Si-ligands. These ligands are instrumental in coordination chemistry due to their unique electronic and steric properties, which can be fine-tuned by altering the substituents on the silicon atom. The presence of both a nitrogen donor (from the pyridine (B92270) ring) and a silicon atom allows for the formation of stable chelate rings with transition metals.

Synthesis of Transition Metal Complexes with N,Si-Ligands

The primary method for synthesizing transition metal complexes using precursors like this compound involves the oxidative addition of the Si-H bond to a low-valent metal center. This reaction is typically facilitated by the concurrent coordination of the pyridine nitrogen atom to the metal. This approach has been successfully employed to create a variety of metal complexes, particularly with iridium and rhodium.

For instance, reacting a functionalized silane (B1218182) such as (4-methyl-pyridin-2-yloxy)diisopropylsilane with an iridium precursor like [Ir(μ-Cl)(coe)2]2 (where coe is cis-cyclooctene) leads to the formation of stable Iridium(III) species. acs.orgwhiterose.ac.uk Similarly, rhodium(III) complexes have been prepared by reacting pyridine-2-yloxy-silane derivatives with rhodium(I) starting materials. nih.gov A less common method involves the nucleophilic substitution on a metal-bound trichlorosilyl (B107488) fragment, which has been used to generate novel silyl (B83357) ligands within the coordination sphere of iron. nih.gov This technique avoids the use of potentially reactive hydrosilane intermediates. nih.gov

Structural Characterization of Metal-Silyl/Silylene Complexes (e.g., X-ray Diffraction Studies)

The structures of complexes formed from pyridine-silyl ligands are extensively studied using techniques like X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies provide critical insights into the bonding between the metal and the silicon atom, which can range from a classic single covalent bond (silyl) to a bond with significant double bond character (silylene).

Iridium Complexes

Iridium(III) complexes derived from (4-methyl-pyridine-2-yloxy)diisopropylsilane, a close analogue of this compound, have been synthesized and comprehensively characterized. whiterose.ac.uk The general formula for these complexes is [Ir(X)(κ²-NSiiPr2)2], where X can be ligands such as Cl, CF3SO3, or CF3CO2. whiterose.ac.uk

A key finding is that the bulky diisopropylsilyl group favors the formation of monomeric structures. acs.orgwhiterose.ac.uk X-ray diffraction studies have revealed short Iridium-Silicon (Ir-Si) bond distances, typically in the range of 2.25–2.28 Å. acs.orgwhiterose.ac.uk This bond length is considered intermediate between a pure Ir-Si single bond and a formal Ir=Si double bond. This suggests the bond has a "base-stabilized silylene" character, where the pyridone oxygen atom donates electron density to the silicon, which in turn influences the Ir-Si interaction. acs.orgwhiterose.ac.uk Theoretical studies, including Quantum Theory of Atoms-in-Molecules (QTAIM) analysis, support the description of these as 2-pyridone-stabilized iridium silylene/silyl bonds. acs.orgwhiterose.ac.uk

| Complex | Ancillary Ligand (X) | Ir-Si Bond Length (Å) | Structural Characteristic |

|---|---|---|---|

| [Ir(Cl)(κ²-NSiiPr2)2] | Chloride (Cl) | ~2.25 - 2.28 | Monomeric |

| [Ir(CF3SO3)(κ²-NSiiPr2)2] | Triflate (CF3SO3) | ~2.25 - 2.28 | Monomeric |

| [Ir(CF3CO2)(κ²-NSiiPr2)2] | Trifluoroacetate (CF3CO2) | ~2.25 - 2.28 | Monomeric |

Rhodium Complexes

Rhodium complexes featuring pyridine-silyl based N,Si-ligands have also been synthesized and studied. For example, Rhodium(III) hydride complexes of the type [Rh(H)(X)(κ²-NSitBu2OPy)(L)] (where NSitBu2OPy is the bulky 4-methylpyridin-2-yloxy-ditertbutylsilyl ligand) have been prepared and characterized using NMR spectroscopy and, in some cases, X-ray diffraction. nih.gov

The presence of a hydride ligand bonded to rhodium is confirmed by a characteristic upfield signal in the 1H NMR spectrum, which is split by both the rhodium and phosphorus nuclei. nih.gov Computational studies indicate that the Rh-Si bond is a covalent, electron-sharing interaction, though it is considered comparatively weaker than the Ir-Si bond in analogous iridium complexes. nih.gov These rhodium complexes have been investigated as catalysts for reactions such as the hydrogenation of alkenes. nih.gov

| Complex | 1H NMR Hydride Signal (δ, ppm) | Coupling Constants (Hz) |

|---|---|---|

| [Rh(H)(Cl)(κ²-NSitBu2OPy)(PCy3)] | -17.22 | 1JH–Rh ≈ 26, 2JH–P ≈ 20 |

| [Rh(H)(OTf)(κ²-NSitBu2OPy)(PCy3)] | -21.72 | 1JH–Rh ≈ 33, 2JH–P ≈ 22 |

Di-Iron(II) Helicate Complexes

Based on the available scientific literature, there are no specific reports on the synthesis or structural characterization of di-iron(II) helicate complexes using this compound as a ligand precursor. Research on di-iron(II) helicates typically involves more complex, multi-domain bridging ligands such as bis-(dipyrazolylpyridine) or expanded quaterpyridines, which are structurally distinct from N,Si-chelating ligands. whiterose.ac.ukwhiterose.ac.ukresearchgate.netnih.gov

Gold(III) Coordination of Pyridine-Based N,N,O-Ligands

A review of the current literature indicates that there are no documented instances of this compound being used to form pyridine-based N,N,O-tridentate ligands for coordination to Gold(III). The synthesis of such a ligand would require chemical modification of the diisopropylsilyl group into an oxygen-containing donor moiety, a pathway that has not been described in the context of Gold(III) chemistry. Studies on Gold(III) complexes with N,N,O-ligands have utilized different pyridine-based scaffolds, such as those prepared from 2,6-dibromopyridine (B144722) and chiral alcohols.

Theoretical and Computational Analysis of Metal-Ligand Bonding

Theoretical and computational methods are crucial for understanding the intricate bonding between metal centers and ligands like this compound. These studies provide insights into the nature of the metal-silicon bond, which can range from a classic silyl-metal single bond to a more complex silylene-metal double bond character.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to define atoms and the bonds between them. amercrystalassn.org In the context of iridium complexes featuring this compound-type ligands, QTAIM has been employed to elucidate the nature of the iridium-silicon (Ir-Si) bond. unizar.esresearchgate.net

Studies on iridium(III) complexes with (4-methyl-pyridine-2-yloxy)diisopropylsilyl ligands have revealed short Ir-Si bond distances, typically in the range of 2.25–2.28 Å. unizar.esresearchgate.net These short distances initially suggest a degree of base-stabilized silylene character, where the silicon atom has a more double-bond-like interaction with the iridium center, assisted by the pyridone moiety. unizar.esresearchgate.net

However, QTAIM analysis provides a more nuanced picture. By examining the topological properties of the electron density at the bond critical point between iridium and silicon, researchers can gain deeper insights. The analysis of iridium complexes with various silyl ligands, including those analogous to this compound, has shown that the Ir-Si bond often exists in an intermediate state between a purely silyl (single bond) and a base-stabilized silylene (double bond) character. unizar.esresearchgate.net This has led to the description of these bonds as 2-pyridone-stabilized iridium silylene/silyl bonds. unizar.esresearchgate.net A 2020 QTAIM analysis of such complexes concluded that the Ir-Si bonds can be considered an intermediate between the base-stabilized silylene and silyl cases. researchgate.net

Table 1: Representative Ir-Si Bond Distances in Iridium(III) Complexes

| Complex Type | Ir-Si Bond Distance (Å) | Reference |

|---|---|---|

| Ir-(NSiR2) (R = Me) | 2.25-2.29 | unizar.es |

| Ir-(NSiR2) (R = tBu) | 2.25-2.29 | unizar.es |

This table is interactive. Click on the headers to sort the data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.uk It has proven to be an invaluable tool for distinguishing between silylene and silyl character in metal complexes containing ligands like this compound. unizar.esresearchgate.net

DFT calculations can optimize the geometries of these complexes and provide information about bond lengths, bond angles, and electronic properties. For instance, the geometry around the silicon atom can be indicative of its bonding nature. A tetrahedral geometry (sum of angles around Si ≈ 329°) suggests a silyl character, while a trigonal planar geometry (sum of angles ≈ 360°) points towards a silylene character. In several iridium(III) complexes with pyridine-2-yloxy-silyl ligands, the sum of the angles around the silicon atom is found to be intermediate between these two extremes, further supporting the mixed silylene/silyl nature of the Ir-Si bond. unizar.es

Furthermore, DFT studies can be combined with other theoretical analyses, such as the Quantum Theory of Atoms-in-Molecules (QTAIM) and Energy Decomposition Analysis (EDA), to provide a more complete picture of the bonding. unizar.esresearchgate.net These combined approaches have shown that while there is a significant covalent component to the Ir-Si bond, electrostatic interactions also play a crucial role. acs.orgresearchgate.net Recent studies on related Ir-{κ²-(NSiR₂OPy)} complexes have indicated that the Ir-Si bonds can be described as highly polarized covalent Ir-silyl bonds with a substantial electrostatic component. acs.org

Table 2: DFT-Calculated Properties for Distinguishing Ir-Si Bond Character

| Complex | Optimized Ir-Si Distance (Å) | NBO Charge on Si | Sum of Angles around Si (°) | Characterization | Reference |

|---|---|---|---|---|---|

| [IrH₂(SiEt₃)(cod)(AsPh₃)] | 2.43 | +1.28 | - | Silyl | unizar.es |

This table is interactive. Click on the headers to sort the data.

Hemilability refers to the ability of a polydentate ligand to have one donor arm that can reversibly dissociate from the metal center while another remains firmly attached. wikipedia.org This "on/off" coordination behavior can be crucial for catalytic activity, as it can create a vacant coordination site on the metal for substrate binding and activation. wikipedia.orgwwu.edu

The reactivity of metal complexes can be tuned by modulating the hemilability of the ligand, for example, by altering the electronic and steric properties of the substituents on the silicon atom or the pyridine ring. rsc.org This principle has been applied in various catalytic systems, including those for hydrogenation and hydrosilylation. researchgate.net

Density Functional Theory (DFT) for Distinguishing Silylene and Silyl Character

Catalytic Activity of Metal Complexes Derived from this compound Ligands

Metal complexes incorporating this compound and related ligands have demonstrated significant catalytic activity in a range of organic transformations, most notably in hydrogenation reactions. acs.orgnih.gov The unique electronic and steric environment provided by these ligands plays a critical role in the efficiency and selectivity of the catalysts.

Complexes of rhodium and iridium containing pyridine-2-yloxy-silyl ligands have been shown to be active catalysts for the hydrogenation of alkenes. acs.org The catalytic performance is influenced by both the choice of the metal center (Rh vs. Ir) and the nature of the ancillary ligands attached to the metal. acs.org For instance, in the hydrogenation of styrene, rhodium-triflate complexes generally exhibit higher activity compared to their chloride counterparts. acs.org

The search for efficient and cost-effective hydrogenation catalysts has also led to the exploration of earth-abundant metals. Iron complexes with related bis(imino)pyridine ligands have shown high turnover frequencies for the hydrogenation of unfunctionalized and sterically hindered alkenes under mild conditions. nih.gov Similarly, cobalt complexes with bis(arylimidazol-2-ylidene)pyridine ligands are effective precatalysts for the hydrogenation of hindered alkenes. nih.gov

Table 3: Catalytic Hydrogenation of Styrene with Rhodium and Iridium Complexes

| Catalyst | Metal | Ancillary Ligand | Conversion (%) | Time (h) | Temperature (K) | Reference |

|---|---|---|---|---|---|---|

| [Rh(H)(OTf)(κ²-NSitBu2OPy)(PCy₃)] | Rh | OTf, PCy₃ | 100 | 3 | 353 | acs.org |

| [Rh(H)(OTf)(κ²-NSitBu2OPy)(PHtBu₂)] | Rh | OTf, PHtBu₂ | 90 | 3 | 353 | acs.org |

This table is interactive. Click on the headers to sort the data.

A key step in catalytic hydrogenation is the activation of the dihydrogen (H₂) molecule. One proposed mechanism for this process in the context of rhodium complexes with pyridine-2-yloxy-silyl ligands is the σ-complex-assisted metathesis (σ-CAM) pathway. acs.org

In this proposed mechanism, the catalytic cycle is thought to proceed as follows:

Olefin Insertion: The alkene substrate inserts into the metal-hydride (M-H) bond of the active catalyst, forming a metal-alkyl intermediate.

H₂ Coordination: A molecule of dihydrogen coordinates to the metal center, forming a σ-H₂ complex.

σ-Complex-Assisted Metathesis (σ-CAM): The coordinated H₂ molecule then participates in a metathesis reaction. This involves the cleavage of the H-H bond and the formation of a new C-H bond, leading to the release of the alkane product and regeneration of the metal-hydride catalyst. acs.org

Dehydrogenative Double Silylation of Alkynes (e.g., Platinum-Catalyzed Reactions)

Dehydrogenative double silylation is a powerful reaction in organic synthesis that involves the addition of two silicon atoms across an alkyne's carbon-carbon triple bond, with the concurrent loss of a hydrogen molecule. This transformation is frequently catalyzed by transition metals, particularly platinum complexes. acs.orgacs.org The general mechanism for the platinum-catalyzed bis-silylation of alkynes involves several key steps: coordination of the alkyne to the platinum center, insertion of the alkyne into a metal-silicon bond, and subsequent bond-forming steps to yield the final product. figshare.com

While this compound is a monosilane (containing one Si-H bond), the dehydrogenative double silylation of an alkyne typically requires a reagent with two reactive silyl groups, such as a bis(hydrosilane) or a disilane. Therefore, a closely related derivative, 2,3-bis(dimethylsilyl)pyridine , serves as a more direct example for this specific transformation.

In a study utilizing a platinum catalyst, 2,3-bis(dimethylsilyl)pyridine was reacted with various alkynes. semanticscholar.org The reaction with diphenylacetylene (B1204595) in the presence of a platinum catalyst resulted in the formation of a six-membered ring product, arising from the dehydrogenative double silylation of the alkyne. semanticscholar.org Similar reactions with monosubstituted acetylenes, such as tert-butylacetylene and phenylacetylene, proceeded to yield regioisomers of the corresponding cyclic products. semanticscholar.org

| Alkyne Reactant | Catalyst | Product Type | Reference |

| Diphenylacetylene | Platinum Complex | Six-membered cyclic product | semanticscholar.org |

| tert-Butylacetylene | Platinum Complex | Regioisomers of cyclic product | semanticscholar.org |

| Phenylacetylene | Platinum Complex | Regioisomers of cyclic product | semanticscholar.org |

This process highlights the utility of the pyridine-bis(silyl) scaffold in constructing complex silicon-containing heterocycles through platinum catalysis.

Other Catalytic Organic Transformations

Beyond its conceptual link to double silylation, this compound plays a more direct and significant role in other catalytic organic transformations, primarily as a precursor to the pyridyldiisopropylsilyl (PyDipSi) directing group . tcichemicals.comscribd.com This functionality has proven invaluable for achieving high regioselectivity in C-H bond functionalization reactions. tcichemicals.com

The PyDipSi group is installed onto arenes, activating the ortho C-H bond for subsequent transformations. This installation can be achieved through two primary methods:

Nucleophilic Hydride Substitution : Using aryllithium reagents, which can be generated in situ from aryl bromides or iodides. scribd.com

Rhodium(I)-Catalyzed Cross-Coupling : A milder route that couples this compound with aryl iodides at room temperature. scribd.com

Once installed, the PyDipSi directing group facilitates highly efficient and regioselective palladium(II)-catalyzed reactions. Notable examples include the mono-ortho-acyloxylation and ortho-halogenation of a wide variety of aromatic compounds. tcichemicals.com A key advantage of the PyDipSi group is that it is easily removable or can be converted into other valuable functional groups after the desired transformation. tcichemicals.com

| Transformation | Catalyst System | Function of PyDipSi Group | Outcome | Reference |

| ortho-Acyloxylation | Palladium(II) | Directing Group | Highly regioselective C-H acyloxylation of arenes | tcichemicals.com |

| ortho-Halogenation | Palladium(II) | Directing Group | Highly regioselective C-H halogenation of arenes | tcichemicals.com |

| Alkene Hydrogenation | Rhodium(III) / Iridium(III) | N,Si-Ligand Motif | The pyridine-silyl scaffold serves as a bidentate ligand, stabilizing the metal center for catalytic hydrogenation. | researchgate.netacs.org |

| Hydrosilylation of Styrene | Rhodium(III) | N,Si-Ligand Motif | The hemilabile nature of the pyridine-silyl ligand is key to the catalytic activity. | researchgate.net |

Furthermore, the broader class of pyridine-silyl ligands, of which this compound is a parent compound, has been explored extensively. Rhodium and iridium complexes bearing bidentate pyridine-silyl type ligands have been synthesized and investigated as catalysts for various reactions, including the hydrogenation of alkenes and the dehydrogenative silylation of amines. researchgate.netacs.org In these systems, the pyridine nitrogen and the silicon atom coordinate to the metal center, creating a stable yet reactive complex that can facilitate catalysis. acs.org This demonstrates the versatility of the pyridine-silyl structural motif in modern organometallic chemistry and ligand design. chemimpex.comchemimpex.com

Contributions to Materials Science and Functional Materials Development

Synthesis of Functionalized Polymers

2-(Diisopropylsilyl)pyridine is utilized by researchers in the synthesis of functionalized polymers. chemimpex.comchemimpex.com While it may not be a direct monomer in many large-scale polymerizations, its primary role is as a versatile building block for creating more complex, functionalized monomers that can then be polymerized. chemimpex.com The synthesis of pyridine-containing polymers is an area of significant interest due to the unique electronic, basic, and coordinative properties the pyridine (B92270) motif imparts to the final material. chemrxiv.org These properties are valuable for applications ranging from catalysis to self-assembling block copolymers. chemrxiv.orgresearchgate.net

The compound's utility stems from its ability to introduce the pyridyldiisopropylsilyl group into various organic molecules. nih.gov For instance, it can react with aryl iodides in the presence of a rhodium(I) catalyst to form a wide range of pyridyldiisopropylsilyl-substituted arenes. nih.gov This method is compatible with numerous functional groups, enabling the creation of tailored monomers. nih.gov Similarly, the compound can be used in the base-catalyzed silylation of terminal alkynes, producing ethynylsilanes that are versatile building blocks for further synthesis. google.com These functionalized molecules can then be incorporated into polymer chains, creating materials with specific, pre-designed properties. mdpi.com The development of pyridine-based polymers is a key topic in materials science, with applications in diverse fields. elsevier.com

Preparation of Advanced Silicon-Based Materials

The compound is integral to the development of advanced silicon-based materials, which are crucial for applications in electronics and nanotechnology. chemimpex.comchemimpex.com As an organosilane, it is a direct precursor for materials where a silicon atom is a key part of the structure. chemimpex.com Its application leads to the creation of silicone-based polymers that exhibit enhanced thermal and chemical stability. chemimpex.com

A significant area of research is the use of this compound derivatives in organometallic chemistry to create advanced materials with catalytic or unique electronic properties. chemimpex.com The pyridylsilyl group can act as a ligand, binding to transition metals to form stable complexes. nih.govacs.org For example, iridium and rhodium complexes incorporating ligands derived from pyridine-2-yloxy-silanes have been synthesized and studied. acs.orgresearchgate.net These complexes are investigated for their unique metal-silicon bonding characteristics and their potential as catalysts in reactions like alkene hydrogenation. acs.org The development of such organometallic compounds contributes to advancements in catalysis and materials science. chemimpex.com

| Material Type | Precursor/Modifier | Application/Significance |

| Functionalized Arenes | This compound | Monomer synthesis for functional polymers nih.gov |

| Ethynylsilanes | This compound | Versatile building blocks for synthesis google.com |

| Silicone-based Polymers | This compound | Enhanced thermal and chemical stability chemimpex.com |

| Organometallic Complexes | Pyridylsilyl ligands | Homogeneous catalysis, advanced materials chemimpex.comacs.org |

| This table outlines the role of this compound in creating various advanced silicon-based materials. |

Surface Modification Applications

This compound is applied in the surface modification of materials. chemimpex.com Its ability to alter surface properties, such as improving adhesion, makes it a valuable compound in the formulation of advanced materials. chemimpex.com The general class of silanes is widely used for surface modification to impart specific characteristics like hydrophobicity or hydrophilicity. gelest.com The modification typically involves reacting the silane (B1218182) with a substrate to form a durable coating. gelest.com While the native hydrophobicity of some polymer surfaces, like polycaprolactone (B3415563) (PCL), can hinder applications in areas like tissue engineering by affecting cell adhesion, controlled surface modification can improve biocompatibility. nih.gov

A key application of this compound in surface modification is to improve the hydrophobicity of materials. chemimpex.com This is particularly beneficial in the development of specialized coatings and sealants for various industrial uses. chemimpex.comchemimpex.com Hydrophobic surfaces are defined by a water contact angle greater than 90 degrees and are desirable for applications requiring water repellency. mdpi.com

The mechanism of action involves the diisopropylsilyl group of the molecule. When this compound is applied to a surface, the silane portion can react with surface functional groups (like hydroxyls on glass or metal oxides) to form a covalent bond, tethering the molecule to the substrate. gelest.com The exposed portion of the molecule is dominated by the nonpolar isopropyl alkyl groups, which creates a low-energy, water-repellent surface. This modification enhances the material's resistance to moisture, which is a critical feature for protective coatings and sealants. chemimpex.com The pyridine ring provides an additional functional site that can influence adhesion and interaction with the coating matrix. chemimpex.com

Advanced Spectroscopic and Analytical Techniques for Characterization of 2 Diisopropylsilyl Pyridine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and dynamics of 2-(diisopropylsilyl)pyridine and its derivatives in solution. bceln.canih.gov Multinuclear NMR experiments, including ¹H, ¹³C, and ²⁹Si NMR, offer detailed information about the chemical environment of the nuclei within these molecules. rsc.orgacs.org

In mechanistic studies, NMR is invaluable for tracking the transformation of reactants into products and identifying transient intermediates. nih.gov For instance, ¹H NMR has been employed to monitor the progress of catalytic reactions, such as the hydrogenation of styrene, by observing the disappearance of reactant signals and the emergence of product peaks. acs.org Temperature-dependent NMR studies can also provide thermodynamic data, such as the apparent activation energy of a reaction. acs.org

The chemical shifts and coupling constants observed in NMR spectra are particularly informative. In rhodium complexes of a related pyridine-2-yloxy-silyl ligand, the ¹J(Rh-Si) coupling constants, typically in the range of 30-42 Hz, are indicative of a silyl (B83357) character in the Rh-Si bond. acs.org Similarly, the ²⁹Si NMR chemical shifts provide direct insight into the electronic environment of the silicon atom. acs.org For example, in iridium(III) complexes, the upfield shift of the ²⁹Si resonance has been used to support the base-stabilized silylene character of the Ir-Si bond. unizar.es

Paramagnetic NMR spectroscopy is a powerful tool for studying complexes with unpaired electrons. The large paramagnetic shifts observed in the ¹H NMR spectra of certain iron(IV)-oxo complexes, for example, have been used to determine their spin states, revealing a temperature-dependent transition from a triplet (S=1) to a quintet (S=2) state. nih.gov This information is crucial for understanding the reactivity of these complexes in C-H bond activation. nih.gov

Table 1: Selected ¹H and ¹³C NMR Data for 2-(Aryl)diisopropylsilyl)pyridine Derivatives rsc.org

| Compound | Ar | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1a | Phenyl | 8.85 (ddd, 1H), 7.58-7.53 (m, 3H), 7.50 (dt, 1H), 7.41-7.34 (m, 3H), 7.23 (ddd, 1H), 1.68 (sept, 2H), 1.01 (dd, 12H) | 163.3, 149.9, 135.7, 133.2, 132.8, 131.7, 128.9, 127.4, 122.5, 17.4, 9.9 |

| 1b | p-Tolyl | 8.93-8.88 (m, 1H), 7.61 (td, 1H), 7.57-7.54 (m, 1H), 7.52 (d, 2H), 7.29-7.24 (m, 3H), 2.43 (s, 3H), 1.73 (sept, 2H), 1.07 (t, 12H) | 163.6, 150.0, 138.8, 135.9, 133.2, 131.9, 129.1, 128.4, 122.5, 21.4, 17.6, 17.5, 10.0 |

| 1d | 3-Methoxyphenyl | 8.84 (d, 1H), 7.56 (t, 1H), 7.51 (d, 1H), 7.32 (t, 1H), 7.24-7.19 (m, 1H), 7.12 (dd, 2H), 6.94 (dd, 1H), 3.79 (s, 3H), 1.67 (sept, 2H), 1.01 (dd, 12H) | 163.2, 158.7, 150.0, 134.5, 133.3, 131.9, 128.7, 128.2, 122.6, 121.6, 114.1, 54.9, 17.6, 17.5, 10.0 |

| 1i | 3-Chlorophenyl | 8.84 (d, 1H), 7.59 (td, 1H), 7.50 (dd, 2H), 7.42 (d, 1H), 7.39-7.35 (m, 1H), 7.33-7.27 (m, 1H), 7.23 (dd, 1H), 1.72-1.60 (sept, 2H), 1.00 (dd, 12H) | 162.4, 150.2, 135.9, 135.3, 134.0, 133.8, 133.5, 131.8, 129.2, 129.0, 122.8, 17.5, 17.4, 10.0 |

Infrared (IR) and Mass Spectrometry (MS) Applications

Infrared (IR) spectroscopy and mass spectrometry (MS) are complementary techniques that provide valuable information for the characterization of this compound and its complexes. researchgate.netkyoto-u.ac.jp IR spectroscopy is particularly useful for identifying functional groups and probing the nature of chemical bonds. For example, the presence of a C=O bond in a complex can be confirmed by a characteristic absorption band in the IR spectrum. jscimedcentral.com

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. researchgate.net High-resolution mass spectrometry (HRMS) is especially powerful, as it allows for the determination of the elemental composition of a molecule with high accuracy. rsc.orgunizar.es In the study of iridium(III) complexes, HRMS has been used to confirm the strength of the Ir-Si bond by observing the persistence of the [Ir(κ²-NSiiPr2)₂]⁺ fragment in the mass spectrum. unizar.es

Table 2: High-Resolution Mass Spectrometry Data for Iridium(III) Complexes unizar.es

| Complex | Formula | Calculated m/z | Found m/z | Fragment |

| 3 | [Ir(Cl)(κ²-NSiiPr2)₂] | 637.2258 | 637.2260 | [M - Cl]⁺ |

| 5 | [Ir(CF₃SO₃)(κ²-NSiiPr2)₂] | 637.2258 | 637.2245 | [M - CF₃SO₃]⁺ |

| 6 | [Ir(CF₃CO₂)(κ²-NSiiPr2)₂] | 637.2258 | 637.2250 | [M - CF₃CO₂]⁺ |

X-ray Diffraction Studies for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. acs.orgresearchgate.nettcichemicals.comnih.gov This technique has been instrumental in characterizing the solid-state structures of numerous complexes derived from this compound and related ligands. acs.orgunizar.esresearchgate.netunizar.es

X-ray diffraction studies provide precise measurements of bond lengths, bond angles, and coordination geometries. acs.orgunizar.es This information is crucial for understanding the nature of the metal-ligand interactions. For example, the short Ir-Si bond distances (2.25-2.28 Å) observed in several iridium(III) complexes have been interpreted as evidence for a base-stabilized silylene character of the Ir-Si bond. unizar.esunizar.es

Table 3: Selected X-ray Diffraction Data for Iridium(III) and Rhodium(III) Complexes acs.orgunizar.es

| Complex | Metal | Si-M Bond Length (Å) | N-M-N Angle (°) | Si-M-Si Angle (°) | Coordination Geometry |

| [Ir(Cl)(κ²-NSiiPr2)₂] | Ir | 2.25-2.28 | 175.28(8) - 175.56(8) | 87.31(2) - 87.96(2) | Octahedral |

| [Rh(H)(Cl)(κ²-NSitBu2OPy)(PCy₃)] | Rh | - | - | - | Distorted trigonal bipyramidal |

| [Rh(H)(Cl)(κ²-NSitBu2OPy)(PHtBu₂)] | Rh | - | - | - | Distorted trigonal bipyramidal |

| [Rh(H)(OTf)(κ²-NSitBu2OPy)(PCy₃)] | Rh | - | - | - | Distorted trigonal bipyramidal |

Future Research Directions and Emerging Perspectives

Design of Novel Pyridylsilyl Directing Group Analogs

The success of the 2-pyridyldiisopropylsilyl (PyDipSi) group has spurred interest in designing novel analogs to overcome existing limitations and expand the scope of its applications. A notable development in this area is the creation of the 2-pyrimidyldiisopropylsilyl (PyrDipSi) directing group. researchgate.net This analog has proven superior to the PyDipSi group for certain transformations, such as the monooxygenation of ortho-substituted arenes and the efficient double-fold C-H oxygenation of arenes to produce resorcinols. researchgate.net The design of such analogs often focuses on modulating the electronic and steric properties of the directing group to fine-tune its reactivity and selectivity. For instance, the incorporation of a pyrimidine (B1678525) ring instead of a pyridine (B92270) ring alters the coordination properties of the directing group, leading to enhanced catalytic efficiency in specific reactions. researchgate.net

Future research in this area will likely focus on the development of a broader range of pyridylsilyl and related heterocyclic silyl (B83357) directing groups. Key areas of exploration may include:

Varying the Heterocycle: Introducing other nitrogen-containing heterocycles or even other heteroatoms to modulate the Lewis basicity and coordination geometry of the directing group.

Modifying Substituents on Silicon: The bulky isopropyl groups on the silicon atom are known to contribute a Thorpe-Ingold effect, bringing the reaction site closer to the C-H bond. researchgate.net Systematic variation of these substituents could lead to even more efficient and selective directing groups.

Chiral Directing Groups: A significant challenge in C-H functionalization is achieving enantioselectivity. The development of chiral pyridylsilyl analogs could provide a powerful tool for the asymmetric synthesis of complex molecules.

The systematic design and synthesis of these new analogs, guided by both experimental screening and computational modeling, will be crucial for expanding the synthetic chemist's toolbox for selective C-H functionalization.

Exploration of New Catalytic Applications Beyond C-H Functionalization

While the primary application of 2-(diisopropylsilyl)pyridine has been in directing C-H functionalization, its unique electronic and steric properties make it a promising ligand for a variety of other catalytic transformations. The pyridylsilyl group can act as a multifunctional tag, not only directing reactions but also facilitating separation and purification processes. researchgate.net

Emerging research is beginning to explore the use of metal complexes bearing pyridylsilyl-type ligands in a wider range of catalytic reactions. For example, rhodium complexes with a pyridine-2-yloxy-silyl-based N,Si-ligand have been investigated as catalysts for alkene hydrogenation. researchgate.net These studies have shown that the nature of the ligand, including the substituents on the silicon atom, can significantly influence the catalytic activity. researchgate.net

Future research directions in this area are vast and could include:

Cross-Coupling Reactions: The pyridylsilyl group has already been shown to drive cross-coupling reactions. acs.org Further exploration of its utility in various cross-coupling methodologies, such as Suzuki, Heck, and Sonogashira reactions, could lead to novel synthetic strategies.

Polymerization and Metathesis: The ability of the pyridylsilyl group to stabilize metal centers could be exploited in the development of new catalysts for olefin polymerization and ring-closing or cross-metathesis reactions. sci-hub.segoogle.com

Asymmetric Catalysis: The design of chiral pyridylsilyl ligands could open doors to a wide range of enantioselective catalytic transformations beyond C-H functionalization, including hydrogenations, hydrosilylations, and cycloadditions. researchgate.net

Cooperative Catalysis: The pyridylsilyl ligand, in conjunction with a metal center, could participate in cooperative catalysis, where both the ligand and the metal are actively involved in the catalytic cycle. acs.org

The exploration of these new catalytic applications will not only broaden the utility of this compound and its derivatives but also contribute to the development of more efficient and sustainable chemical processes.

Integration into Complex Molecular Architectures and Biomimetic Systems

The ability to selectively functionalize C-H bonds using pyridylsilyl directing groups opens up new avenues for the synthesis of complex molecular architectures, including natural products and their analogs. The traceless or modifiable nature of the silicon-tethered directing group is particularly advantageous, as it can be easily installed and subsequently removed or converted into other functional groups after the desired transformation. researchgate.netresearchgate.net This allows for the late-stage functionalization of complex molecules, a highly sought-after capability in drug discovery and development. ukri.org

Furthermore, the integration of pyridylsilyl moieties into biomimetic systems is an emerging area of interest. Biomimetic synthesis seeks to mimic the elegant and efficient strategies employed by nature to construct complex molecules. nih.gov The use of directing groups like pyridylsilyl can be seen as a synthetic analogue to the role of enzymes in orienting substrates for selective reactions.

Future research in this domain will likely focus on:

Total Synthesis of Natural Products: Applying pyridylsilyl-directed C-H functionalization strategies to the total synthesis of complex natural products that are otherwise difficult to access. acs.org

Diversity-Oriented Synthesis: Utilizing the versatility of the pyridylsilyl group to create libraries of complex and diverse molecules for high-throughput screening and drug discovery. nih.gov

Development of Biomimetic Catalysts: Designing synthetic catalysts that incorporate pyridylsilyl-like functionalities to mimic the active sites of metalloenzymes and achieve highly selective transformations.

Self-Assembling Systems: Exploring the potential of pyridylsilyl-containing molecules to participate in self-assembly processes, leading to the formation of supramolecular structures with novel properties and functions. mit.edu

The integration of this compound-based strategies into the synthesis of complex and biologically relevant molecules holds immense promise for advancing fields such as medicine and materials science.

Advanced Computational Modeling for Predictive Understanding of Reactivity

Advanced computational modeling has become an indispensable tool for understanding and predicting the behavior of chemical systems, and its application to this compound-mediated reactions is poised to accelerate discovery. numberanalytics.comnumberanalytics.com Computational methods, such as Density Functional Theory (DFT), can provide detailed insights into reaction mechanisms, transition states, and the factors that govern reactivity and selectivity. energy.govnih.gov

In the context of pyridylsilyl-directed C-H functionalization, computational studies can help to:

Elucidate Reaction Mechanisms: By modeling the entire catalytic cycle, researchers can gain a deeper understanding of the individual steps involved, including C-H activation, bond formation, and catalyst regeneration. numberanalytics.com

Rationalize Selectivity: Computational models can explain the origins of regioselectivity and stereoselectivity observed in experiments, providing a basis for the rational design of more selective catalysts and directing groups. nih.gov

Predict Reactivity: By calculating the energies of reactants, intermediates, and transition states, computational models can predict the feasibility of new reactions and guide the design of experiments. numberanalytics.com

Design Novel Catalysts: Computational screening of virtual libraries of ligands and catalysts can identify promising candidates for experimental investigation, thereby accelerating the discovery of new and improved catalytic systems. numberanalytics.com

Future research will likely involve the use of increasingly sophisticated computational methods, including:

Machine Learning and Artificial Intelligence: These approaches can be used to analyze large datasets of experimental and computational results to identify complex structure-activity relationships and predict the outcomes of new reactions with high accuracy. numberanalytics.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For large and complex systems, such as biomimetic catalysts, QM/MM methods can provide a balance between accuracy and computational cost by treating the reactive center with high-level quantum mechanics and the surrounding environment with more efficient molecular mechanics.

The synergy between advanced computational modeling and experimental work will be crucial for unlocking the full potential of this compound and its derivatives in the years to come. By providing a predictive framework for understanding reactivity, computation will guide the design of new catalysts and synthetic strategies with unprecedented precision and efficiency.

Q & A

Basic: What is the primary role of PyDipSi in transition-metal-catalyzed C–H activation?

Answer:

PyDipSi serves as a directing group (DG) and masked functionality in Rh(I)- and Pd(II)-catalyzed reactions. It directs regioselective ortho-functionalization of arenes (e.g., acyloxylation, halogenation) by coordinating with the metal center, enabling precise C–H bond activation. Post-reaction, the PyDipSi group can be removed or modified (e.g., via AgF-mediated deprotection) to yield functionalized aromatic products .

Key Methodological Insight:

- Installation: PyDipSi is installed via Rh(I)-catalyzed coupling of aryl iodides with 2-(diisopropylsilyl)pyridine under nitrogen, using [RhCl(NBD)]₂ as a catalyst and 1,4-dioxane as solvent .

- Purification: Silica gel chromatography is standard for isolating PyDipSi-containing intermediates .

Advanced: How can contradictions in reaction yields for ortho-acyloxylation be resolved when varying aryl substituents?

Answer:

Yields depend on steric and electronic effects of substituents. For example:

- Electron-deficient arenes (e.g., trifluoromethyl-substituted) may exhibit lower yields due to reduced Pd(II) coordination efficiency.

- Steric hindrance (e.g., ortho-substituents) slows DG-metal coordination.

Methodological Adjustments:

- Optimize reaction temperature (80–100°C) and catalyst loading (5–10 mol% Pd(OAc)₂) to enhance turnover .

- Use pivaloyloxy groups (PhI(OPiv)₂) instead of acetoxy groups to stabilize intermediates in bulky systems .

Basic: What safety precautions are critical when handling PyDipSi in laboratory settings?

Answer:

- Air-sensitive reagents: Use nitrogen lines for Rh(I)-catalyzed installations to prevent oxidation .

- Solvent hazards: 1,4-Dioxane (used in PyDipSi installation) is toxic; employ fume hoods and monitor exposure limits .

- Byproduct management: Halogenation reactions (e.g., with NBS/NIS) generate corrosive HX gases; use scrubbers .

Advanced: What strategies enable selective removal or transformation of PyDipSi post-functionalization?

Answer:

PyDipSi can be:

- Deprotected with AgF in methanol to yield free hydroxyl groups (92% yield) .

- Converted to iodide via AgF/NIS (quantitative conversion) for cross-coupling applications .

- Transformed to boronate esters via BCl₃/pinacol sequence (94% yield) for Suzuki-Miyaura reactions .

Key Challenge:

Avoid over-oxidation during deprotection by controlling reaction time (<2 hours) and AgF stoichiometry (1.5 eq.) .

Basic: What analytical techniques are recommended for monitoring PyDipSi-mediated reactions?

Answer:

- GC/MS: Track reaction progress by identifying silylated intermediates and products .

- ¹H/¹³C NMR: Confirm regioselectivity (ortho vs. para substitution) via coupling constants and NOE correlations.

- X-ray crystallography: Resolve ambiguities in DG-metal coordination geometry (if crystalline intermediates are isolable) .

Advanced: How do competing directing groups (DGs) affect PyDipSi-mediated C–H functionalization?

Answer:

Competing DGs (e.g., pyridines, amides) can disrupt PyDipSi’s ortho-directing ability. Mitigation strategies include:

- Pre-blocking competing sites: Introduce steric groups (e.g., tert-butyl) to block undesired DG-metal coordination .

- Sequential functionalization: Perform PyDipSi installation first, followed by other DGs in subsequent steps .

Basic: What are the limitations of PyDipSi in heteroaromatic systems?

Answer:

PyDipSi is less effective for:

- Electron-rich heteroarenes (e.g., indoles), where competing N-coordination dominates.

- Sterically congested systems (e.g., fused bicyclic aromatics), where DG-metal coordination is hindered.

Workaround: Use bidentate DGs (e.g., 8-aminoquinoline) for challenging substrates .

Advanced: How can computational methods aid in optimizing PyDipSi reaction conditions?

Answer:

- DFT calculations: Model DG-metal coordination energy to predict regioselectivity (e.g., ortho vs. meta) .

- Kinetic profiling: Identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) to adjust catalyst/ligand pairs .

Basic: What are the ecological implications of PyDipSi use in research?

Answer:

Limited ecotoxicological data exist. However:

- Persistence: Silyl groups are hydrolytically stable but may degrade slowly in aqueous environments .

- Mitigation: Follow institutional guidelines for silyl waste disposal (e.g., neutralization before landfill) .

Advanced: How does solvent choice impact PyDipSi-mediated halogenation efficiency?

Answer:

- DCE (dichloroethane): Preferred for Pd-catalyzed halogenation due to high polarity and thermal stability (60–100°C) .

- Acetonitrile: Enhances reaction rates in electron-deficient systems but may promote side reactions (e.g., nitrile coordination) .

Critical Parameter: Maintain anhydrous conditions to prevent DG hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.